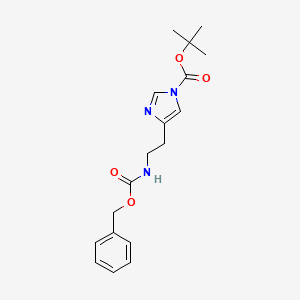

N-Boc N-Carboxybenzyl Histamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Boc N-Carboxybenzyl Histamine is a compound that features both tert-butoxycarbonyl (Boc) and carboxybenzyl (Cbz) protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of amine groups are required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc N-Carboxybenzyl Histamine typically involves the protection of histamine’s amine groups. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The carboxybenzyl group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions. The reactions are generally carried out in anhydrous solvents like dichloromethane or tetrahydrofuran to avoid hydrolysis of the protecting groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-Boc N-Carboxybenzyl Histamine undergoes various chemical reactions, including:

Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid, while the Cbz group can be removed via catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.

Substitution Reactions: The protected amine groups can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid for Boc removal; Pd-C and hydrogen for Cbz removal.

Substitution: Various acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

The major products formed from these reactions are the deprotected histamine or its derivatives, which can be further functionalized for various applications.

Scientific Research Applications

N-Boc N-Carboxybenzyl Histamine is widely used in scientific research, particularly in:

Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

Biology: In the study of histamine receptors and their role in physiological processes.

Medicine: As a precursor in the development of histamine-related drugs and therapeutic agents.

Industry: In the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of N-Boc N-Carboxybenzyl Histamine primarily involves its role as a protected intermediate. The Boc and Cbz groups protect the amine functionalities, allowing selective reactions at other sites of the molecule. Upon deprotection, the free amine groups can interact with biological targets such as histamine receptors, influencing various physiological pathways .

Comparison with Similar Compounds

Similar Compounds

N-Boc Histamine: Contains only the Boc protecting group.

N-Cbz Histamine: Contains only the Cbz protecting group.

Fmoc Histamine: Contains the fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Uniqueness

N-Boc N-Carboxybenzyl Histamine is unique due to the dual protection of its amine groups, offering greater versatility in synthetic applications. The combination of Boc and Cbz groups allows for orthogonal protection strategies, enabling selective deprotection under different conditions .

Biological Activity

N-Boc N-Carboxybenzyl Histamine is a derivative of histamine that has garnered attention for its potential biological activities, particularly in relation to histamine receptors. This article provides a comprehensive overview of its biological activity, including receptor interactions, anti-inflammatory properties, and implications for therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized through a multi-step process that involves protecting the amine group with a Boc (tert-butyloxycarbonyl) group and attaching a carboxybenzyl moiety. The structural modifications aim to enhance the compound's stability and selectivity towards specific histamine receptors.

Receptor Interactions

This compound primarily interacts with the following histamine receptors:

- H1 Receptor : Involved in allergic reactions and modulation of vascular permeability.

- H2 Receptor : Plays a role in gastric acid secretion.

- H3 Receptor : Functions as an autoreceptor in the central nervous system, inhibiting neurotransmitter release.

- H4 Receptor : Associated with immune responses and inflammation.

Studies indicate that this compound exhibits significant affinity for the H3 receptor, with a Ki value of approximately 24 nM, suggesting its potential as an antagonist or inverse agonist in therapeutic applications targeting neuroinflammatory conditions .

Anti-Inflammatory Properties

This compound has demonstrated anti-inflammatory effects in various experimental models. In vitro studies using BV-2 microglial cells showed that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This effect is mediated through the modulation of histaminergic signaling pathways, highlighting its potential for treating neurodegenerative diseases where inflammation is a key factor .

In Vitro Studies

A series of experiments evaluated the cytotoxicity and pharmacological activity of this compound across different cell lines. The results indicated that the compound possesses good metabolic stability and selectively modulates histamine receptor activity without inducing significant cytotoxic effects at therapeutic concentrations .

In Vivo Studies

In vivo assessments using mouse models have further elucidated the compound's efficacy. For instance, administration of this compound in models of neuropathic pain demonstrated its ability to alleviate pain symptoms by antagonizing H3 receptors, thereby enhancing neurotransmitter release and promoting analgesic effects .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other histamine derivatives:

| Compound | Ki (nM) | H1 Activity | H2 Activity | H3 Activity | H4 Activity | Anti-Inflammatory Effect |

|---|---|---|---|---|---|---|

| This compound | 24 | Moderate | Low | High | Moderate | Yes |

| Traditional Antihistamines | >2500 | High | Moderate | Low | Low | Variable |

| Other H3 Antagonists | 50-100 | Low | Low | Moderate | Low | Yes |

Properties

IUPAC Name |

tert-butyl 4-[2-(phenylmethoxycarbonylamino)ethyl]imidazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(23)21-11-15(20-13-21)9-10-19-16(22)24-12-14-7-5-4-6-8-14/h4-8,11,13H,9-10,12H2,1-3H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPSJGZHUJQSBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)CCNC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.